molecular formula C13H14FN5O B2800479 2-{[1-(5-Fluoropyrimidin-2-yl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one CAS No. 2197666-42-3

2-{[1-(5-Fluoropyrimidin-2-yl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one

Katalognummer B2800479
CAS-Nummer: 2197666-42-3
Molekulargewicht: 275.287
InChI-Schlüssel: KJPPDSKAUNNYIH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{[1-(5-Fluoropyrimidin-2-yl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C13H14FN5O and its molecular weight is 275.287. The purity is usually 95%.
BenchChem offers high-quality 2-{[1-(5-Fluoropyrimidin-2-yl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{[1-(5-Fluoropyrimidin-2-yl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

To provide valuable insights, I will discuss the scientific research applications of related compounds, such as fluoropyrimidines and azetidine-containing molecules, which share structural motifs with the compound . These related compounds have been extensively studied for their therapeutic potential, particularly in oncology and antibacterial treatments.

Therapeutic Potential in Oncology

Fluoropyrimidines, such as 5-fluorouracil (5-FU) and capecitabine, are cornerstone agents in the treatment of various cancers, leveraging their ability to interfere with nucleic acid synthesis. A significant portion of research focuses on optimizing the therapeutic index of these agents, including the development of novel derivatives that might offer improved efficacy or reduced toxicity. The synthesis of novel pyrimidine derivatives, as explored by Kuramoto et al. (2003), demonstrates the continuous search for compounds with potent antibacterial activities and the potential for anticancer properties due to their unique structural features, including fluorination which is known to enhance biological activity (Kuramoto et al., 2003).

Antimicrobial Applications

Azetidine-containing compounds, due to their structural novelty, have been investigated for their antimicrobial efficacy. For example, the synthesis and evaluation of azetidinylquinolones reveal a structured approach to enhancing antibacterial activity through specific substitutions at the azetidine moiety, indicating the potential of such frameworks in developing new antibacterial agents (Frigola et al., 1995).

Drug Development and Pharmacogenetics

The development of novel fluoropyrimidine derivatives involves not only the synthesis of new compounds but also understanding the genetic factors influencing drug metabolism and toxicity. Pharmacogenetic studies, such as those conducted by Amstutz et al. (2018), provide insights into how genetic variations in enzymes like dihydropyrimidine dehydrogenase (DPD) can affect fluoropyrimidine therapy, guiding personalized dosing to mitigate toxicity risks (Amstutz et al., 2018).

Eigenschaften

IUPAC Name

2-[[1-(5-fluoropyrimidin-2-yl)azetidin-3-yl]methyl]-6-methylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FN5O/c1-9-2-3-12(20)19(17-9)8-10-6-18(7-10)13-15-4-11(14)5-16-13/h2-5,10H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJPPDSKAUNNYIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C=C1)CC2CN(C2)C3=NC=C(C=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[1-(5-Fluoropyrimidin-2-yl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.